Benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl- Benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl-
Brand Name: Vulcanchem
CAS No.: 59000-84-9
VCID: VC18441262
InChI: InChI=1S/C8H10Cl2N2O2S/c1-2-12-15(13,14)8-4-5(9)7(11)3-6(8)10/h3-4,12H,2,11H2,1H3
SMILES:
Molecular Formula: C8H10Cl2N2O2S
Molecular Weight: 269.15 g/mol

Benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl-

CAS No.: 59000-84-9

Cat. No.: VC18441262

Molecular Formula: C8H10Cl2N2O2S

Molecular Weight: 269.15 g/mol

* For research use only. Not for human or veterinary use.

Benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl- - 59000-84-9

Specification

CAS No. 59000-84-9
Molecular Formula C8H10Cl2N2O2S
Molecular Weight 269.15 g/mol
IUPAC Name 4-amino-2,5-dichloro-N-ethylbenzenesulfonamide
Standard InChI InChI=1S/C8H10Cl2N2O2S/c1-2-12-15(13,14)8-4-5(9)7(11)3-6(8)10/h3-4,12H,2,11H2,1H3
Standard InChI Key YFXVCZINZDQVCR-UHFFFAOYSA-N
Canonical SMILES CCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)N)Cl

Introduction

Molecular Structure and Chemical Identity

The molecular structure of benzenesulfonamide, 4-amino-2,5-dichloro-N-ethyl- features a benzene ring with three key substituents:

  • Chlorine atoms at the 2 and 5 positions,

  • An amino group (-NH2_2) at the 4 position,

  • An N-ethyl sulfonamide group (-SO2_2NHCH2_2CH3_3) at the 1 position.

Table 1: Key Identifiers and Structural Data

PropertyValueSource
CAS Number59000-84-9
Molecular FormulaC8H10Cl2N2O2S\text{C}_8\text{H}_{10}\text{Cl}_2\text{N}_2\text{O}_2\text{S}
Molecular Weight269.15 g/mol
Density1.473 g/cm3^3
Boiling Point418.8°C at 760 mmHg
SMILES NotationCCNS(=O)(=O)C1=C(C=C(C(=C1)Cl)N)Cl
InChI KeyYFXVCZINZDQVCR-UHFFFAOYSA-N

The presence of electron-withdrawing chlorine atoms and the sulfonamide group influences its reactivity, particularly in electrophilic substitution and hydrogen-bonding interactions .

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a multi-step process involving:

  • Sulfonylation: Reaction of 4-amino-2,5-dichlorobenzenesulfonyl chloride with ethylamine.

  • Purification: Crystallization from organic solvents to achieve >95% purity .

A patent (US7772411B2) describes a related sulfonamide synthesis using p-nitrobenzenesulfonyl chloride and isobutylamine under reflux conditions (79°C, toluene), followed by reduction and deprotection . Similar methodologies may apply to this compound, with adjustments for the ethylamine reagent.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
SulfonylationEthylamine, toluene, 79°C75–85%
CrystallizationEthanol/water mixture90–95%

Physicochemical Properties

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at 1340 cm1^{-1} (S=O asymmetric stretch) and 1160 cm1^{-1} (S=O symmetric stretch) .

  • NMR: 1H^1\text{H} NMR signals at δ 1.2 ppm (triplet, CH3_3), δ 3.4 ppm (quartet, NHCH2_2), and δ 6.8–7.5 ppm (aromatic protons) .

Biochemical and Industrial Applications

Industrial Uses

  • Polymer Additives: As stabilizers in PVC production due to chlorine content.

  • Dye Intermediates: Sulfonamide groups facilitate covalent bonding with textile fibers .

Future Research Directions

  • Pharmacological Studies: Evaluate inhibition kinetics against carbonic anhydrase isoforms.

  • Green Synthesis: Optimize solvent-free or aqueous-phase reactions to reduce environmental impact .

  • Thermal Degradation Analysis: Characterize decomposition products under high-temperature industrial conditions.

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